molecular formula C9H11NO2 B7978474 3-Hydroxy-N,2-dimethylbenzamide

3-Hydroxy-N,2-dimethylbenzamide

Cat. No.: B7978474
M. Wt: 165.19 g/mol
InChI Key: YOQUNXVZAPHUBJ-UHFFFAOYSA-N
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Description

3-Hydroxy-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the third position and two methyl groups at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,2-dimethylbenzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.

Industrial Production Methods

For industrial production, a novel method involves using 3-hydroxy-4-amino-N,N-dimethylbenzamide as a raw material. The raw material reacts with solid phosgene to simultaneously protect amino and hydroxyl groups, followed by selective nitration and hydrolysis deprotection to obtain the final product . This method is advantageous due to its mild reaction conditions, simplicity, and good selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include quinones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-N,2-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide functionality play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N,2-dimethylbenzamide is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(9(12)10-2)4-3-5-8(6)11/h3-5,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQUNXVZAPHUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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